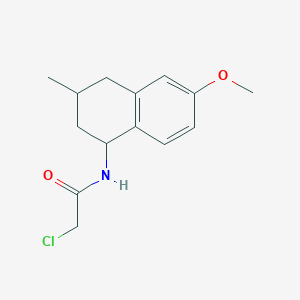
2-Chloro-N-(6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is an organic compound with a complex structure, featuring a chloroacetamide group attached to a methoxy-substituted tetrahydronaphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalene and chloroacetyl chloride.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalene with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate.
Final Product Formation: The intermediate is then treated with ammonia or an amine to form the final product, this compound. This step may require heating and prolonged reaction times to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The chloro group in 2-Chloro-N-(6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The methoxy and methyl groups on the tetrahydronaphthalene ring can be subjected to oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can also be performed to modify the functional groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.
Oxidation: Products can include alcohols, ketones, or carboxylic acids.
Reduction: Products can include reduced amides or alcohols.
Hydrolysis: Products include carboxylic acids and amines.
Aplicaciones Científicas De Investigación
2-Chloro-N-(6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: It is explored for its properties in the development of new materials, including polymers and coatings.
Chemical Biology: The compound is used as a probe to study biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The methoxy and methyl groups may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide: Similar structure but with a tetrahydroquinoline ring instead of a tetrahydronaphthalene ring.
2-Chloro-N-(6-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide: Similar structure but with a tetrahydroisoquinoline ring.
Uniqueness
2-Chloro-N-(6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is unique due to its specific substitution pattern on the tetrahydronaphthalene ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups provides a balance of reactivity and stability, making it a versatile compound for various applications.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique properties
Propiedades
IUPAC Name |
2-chloro-N-(6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-9-5-10-7-11(18-2)3-4-12(10)13(6-9)16-14(17)8-15/h3-4,7,9,13H,5-6,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSZMELOMLSDPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(C1)C=C(C=C2)OC)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
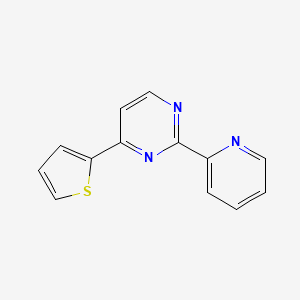


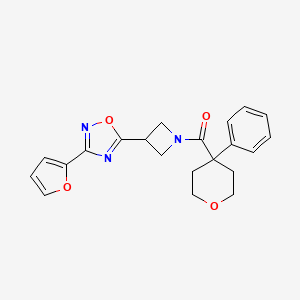
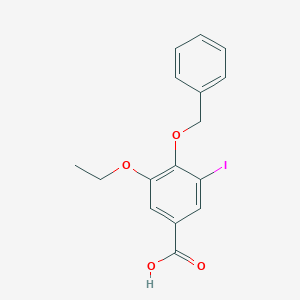
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-phenylbutanamide](/img/structure/B2585252.png)
![5-[(3R)-3-Pyridin-4-yloxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2585253.png)
![Methyl 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylate](/img/structure/B2585254.png)

![(2Z)-2-(4-chlorophenyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B2585256.png)
![N-[(1-aminocycloheptyl)methyl]-1,3-benzothiazole-6-carboxamide dihydrochloride](/img/structure/B2585257.png)
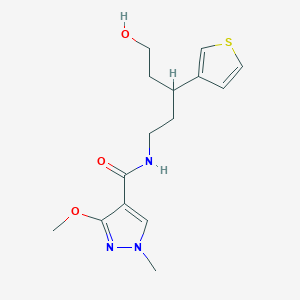
![N-(2-methoxy-5-methylphenyl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2585261.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2585262.png)
